

# Application Notes and Protocols for ENS-163 Phosphate in Acetylcholine Turnover Studies

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## Compound of Interest

Compound Name: ENS-163 phosphate

Cat. No.: B1662751

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## Introduction

**ENS-163 phosphate**, also identified in scientific literature as SDZ ENS 163, is a potent and selective muscarinic M1 receptor agonist that also exhibits competitive antagonistic properties at the M2 muscarinic receptor.[1][2] This dual mechanism of action makes it a significant pharmacological tool for investigating cholinergic pathways, particularly in the context of cognitive function and neurodegenerative diseases. By acting as a postsynaptic M1 agonist and a presynaptic M2 antagonist, **ENS-163 phosphate** effectively enhances cholinergic transmission, leading to an increase in acetylcholine (ACh) turnover in the brain.[1][2]

These application notes provide detailed dosages and protocols for utilizing **ENS-163 phosphate** to induce and measure acetylcholine turnover, both in in vivo and in vitro experimental settings.

## Data Presentation

### In Vivo Efficacy of ENS-163 Phosphate on Acetylcholine Turnover in Rats

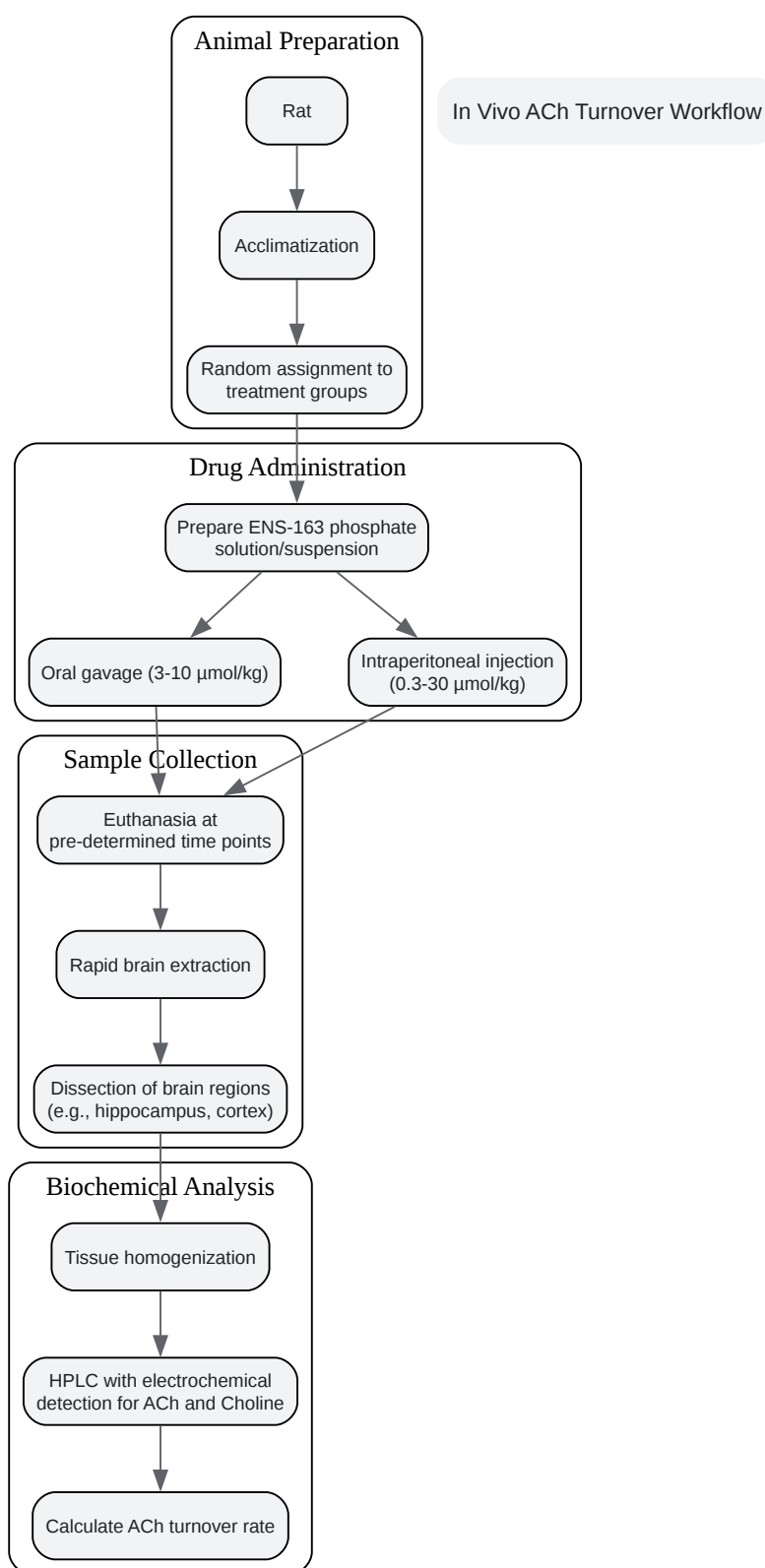
Administration Route	Dosage Range (μmol/kg)	Observed Effect on Brain ACh Levels	Implication	Reference
Oral	3 - 10	Reduction	Increased ACh Turnover	[2]
Intraperitoneal	0.3 - 30	Increased energy of the low frequency band (2-5 Hz) in hippocampal EEG	Enhanced Cholinergic Activity	[2]

## In Vitro Pharmacological Profile of ENS-163 Phosphate

Receptor/Tissue	Assay	Parameter	Value	Efficacy/Potency	Reference
M1 (Rat Superior Cervical Ganglion)	Concentration-dependent depolarization	pD2	$6.5 \pm 0.3$	Full agonist ( $128 \pm 4.2\%$ compared to carbachol)	[2]
M2 (Rat Left Atria)	Decrease in contractile force	Efficacy	$14 \pm 2.9\%$	Very weak partial agonist	[2]
M2 (Rat Left Atria)	Antagonism of carbachol effect	pA2	$5.8 \pm 0.2$	Competitive antagonist	[2]
M3 (Guinea-pig Ileum)	Force of contraction	pD2	$5.3 \pm 0.1$	Partial agonist ( $72 \pm 4.2\%$ )	[2]
M2 (Rat Hippocampal Slices)	Reversal of oxotremorine-induced inhibition of ACh release	pA2	$5.5 \pm 0.1$	Antagonistic activity	[2]

## Signaling Pathways and Experimental Workflow

### Signaling Pathway of ENS-163 Phosphate



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## References

- 1. SDZ ENS 163 a novel pilocarpine like drug: pharmacological in vitro and in vivo profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SDZ ENS 163 is a selective M1 agonist and induces release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ENS-163 Phosphate in Acetylcholine Turnover Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662751#dosages-of-ens-163-phosphate-for-inducing-acetylcholine-turnover]

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